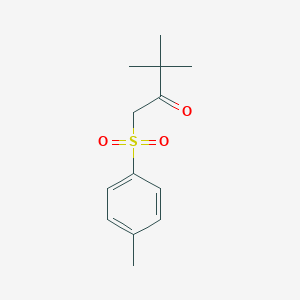

3,3-Dimethyl-1-tosylbutan-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-1-(4-methylphenyl)sulfonylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3S/c1-10-5-7-11(8-6-10)17(15,16)9-12(14)13(2,3)4/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQISUXUFXCVRIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295194 | |

| Record name | SBB058976 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101268-22-8 | |

| Record name | SBB058976 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 101268-22-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3,3 Dimethyl 1 Tosylbutan 2 One

Precursor Synthesis: Focusing on 3,3-Dimethyl-2-butanone (Pinacolone)

The industrial and laboratory-scale production of pinacolone (B1678379) is well-established, with several key methodologies available. These routes primarily focus on efficiency, yield, and atom economy.

Gas-Phase Catalytic Routes for Pinacolone Production

A significant industrial method for pinacolone synthesis involves the gas-phase catalytic ketonization of pivalic acid and acetic acid. This process offers a continuous and efficient route to the desired ketone. In a typical setup, a vaporized mixture of pivalic acid, glacial acetic acid, and water is passed over a solid-phase catalyst in a fixed-bed reactor at elevated temperatures.

One patented process describes the use of a catalyst comprising rare earth metal oxides, such as those of cerium (Ce), neodymium (Nd), or lanthanum (La), supported on an alumina (B75360) (Al2O3) carrier. google.com The reaction is typically conducted under normal pressure at temperatures ranging from 380 to 400°C. google.com The molar ratio of the reactants (pivalic acid:glacial acetic acid:water) is a critical parameter, with ratios around 1:1:3 to 1:1.4:3 being reported. google.com This method boasts high selectivity for pinacolone, exceeding 95%, and the final product can be purified to greater than 99% purity by standard distillation techniques. google.com

The key parameters for this gas-phase catalytic process are summarized in the table below.

| Parameter | Value |

| Reactants | Pivalic acid, Glacial acetic acid, Water |

| Molar Ratio (Pivalic acid:Acetic acid:Water) | 1:1:3 to 1:1.4:3 |

| Catalyst | Rare earth metal oxides (Ce, Nd, La) on Al2O3 |

| Temperature | 380 - 400 °C |

| Pressure | Normal |

| Selectivity for Pinacolone | > 95% |

| Final Purity | > 99% |

Alternative Synthetic Pathways to the 3,3-Dimethylbutan-2-one Core

Beyond the gas-phase catalytic route, the pinacol (B44631) rearrangement stands as a classic and fundamental method for the synthesis of pinacolone. This reaction, first described in the 19th century, involves the acid-catalyzed rearrangement of pinacol (2,3-dimethyl-2,3-butanediol). byjus.comchemicalbook.comslideshare.net

The mechanism proceeds through the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a tertiary carbocation. A subsequent 1,2-methyl shift leads to a more stable, resonance-stabilized oxonium ion, which upon deprotonation yields pinacolone. byjus.comchemicalbook.com Strong acids such as sulfuric acid or phosphoric acid are typically employed as catalysts. slideshare.net While this method is a cornerstone of organic chemistry education and is effective for laboratory-scale synthesis, its industrial application can be limited by the need for stoichiometric amounts of acid and potential for side reactions.

Another synthetic approach involves the reaction of 2-methyl-but-2-ene and/or 2-methyl-but-1-ene with formaldehyde (B43269) in the presence of an aqueous inorganic acid. This process can be carried out at temperatures between 50° and 200°C.

Regioselective and Chemoselective Tosylation Approaches

The introduction of a tosyl group onto the pinacolone backbone to yield 3,3-Dimethyl-1-tosylbutan-2-one requires precise control of regioselectivity to favor functionalization at the C1 methyl group over the sterically hindered C3 position.

Direct Tosylation Strategies for 3,3-Dimethylbutan-2-one Derivatives

The direct α-tosyloxylation of ketones is a challenging transformation. However, methods utilizing hypervalent iodine reagents have emerged as a powerful tool for this purpose. researchgate.netorganic-chemistry.orgorganic-chemistry.org These reactions typically involve the in-situ generation of a reactive iodine(III) species that can effect the tosyloxylation of a ketone enol or enolate.

One such method involves the reaction of a ketone with m-chloroperbenzoic acid (m-CPBA) and p-toluenesulfonic acid in the presence of a catalytic amount of iodobenzene. organic-chemistry.org This system generates [hydroxy(tosyloxy)iodo]benzene (B1195804) in situ, which then acts as the tosyloxylating agent. For an unsymmetrical ketone like pinacolone, the regioselectivity of this reaction would be a critical consideration, with the less sterically hindered α-position being the likely site of reaction.

Another approach involves the direct exposure of ketones to arylsulfonic acids in the presence of diacetoxyiodobenzene. researchgate.net The success of these methods for the specific case of pinacolone would depend on the relative acidity of the α-protons and the steric accessibility of the resulting enolate to the bulky tosyloxylating agent.

Indirect Routes via Functional Group Interconversions Leading to Tosyl-Ketones

Indirect methods, proceeding through functional group interconversions, can offer an alternative and sometimes more controlled route to α-tosyl ketones. A common strategy involves the α-halogenation of the ketone followed by nucleophilic substitution with a tosylate salt. However, this can be complicated by competing elimination reactions and the regioselectivity of the initial halogenation.

A notable indirect route involves the transformation of pinacolone into tosyl-substituted isocyanides, which can be precursors to other functionalized molecules. Research has shown that 3,3-dimethyl-2-butanone can be converted in a two-pot, three-step process into (E)-1-isocyano-2,3,3-trimethyl-1-tosyl-1-butene or 1-isocyano-3,3-dimethyl-2-methylene-1-tosylbutane. rug.nl This transformation highlights the reactivity of the α-position of pinacolone and its ability to undergo complex functionalization leading to tosyl-containing products. While not a direct synthesis of this compound, this methodology demonstrates the feasibility of introducing a tosyl group at the α-position of the pinacolone core through a multi-step sequence.

Advanced Synthetic Procedures and Catalyst Development

The primary challenge in the synthesis of this compound lies in the selective introduction of the tosyl group at the α-position of 3,3-dimethyl-2-butanone (pinacolone). Direct tosylation of the ketone is often complicated by competing reactions and the need for specific activation of the substrate. Consequently, research has focused on the development of catalytic methods that can achieve this transformation with high efficiency and selectivity.

One of the prevailing strategies involves the generation of a ketone enolate followed by its reaction with a tosylating agent. While stoichiometric bases have been traditionally used for enolate formation, recent advancements have explored catalytic approaches to improve reaction efficiency and sustainability.

A notable, albeit related, reaction is the α-chlorination of ketones using p-toluenesulfonyl chloride in the presence of a strong base like lithium diisopropylamide (LDA). This reaction proceeds through the formation of the ketone enolate, which then reacts with tosyl chloride. Interestingly, under certain conditions, this reaction yields the α-chloro ketone rather than the α-tosyl ketone, highlighting the dual reactivity of the tosyl chloride as both a potential tosylating and chlorinating agent depending on the reaction pathway. This underscores the need for careful catalyst and reaction condition selection to favor the desired tosylation.

While direct catalytic α-tosylation of pinacolone remains an area of ongoing research, a patent for related compounds describes the synthesis of 4-substituted 3,3-dimethyl-butan-2-ones. This methodology involves the reaction of a butan-2-one derivative, such as the closely related isomer 2,2-dimethyl-1-tosyloxy-butan-3-one, with various nucleophiles in the presence of a diluent and potentially an acid binder. While not a direct synthesis of this compound, this approach suggests that tosyl-containing butanone frameworks can serve as key intermediates for further transformations.

The following table summarizes representative, though not direct, synthetic approaches that provide context for the challenges and strategies in the synthesis of α-sulfonyl ketones like this compound.

| Precursor | Reagents | Catalyst/Base | Product | Observations |

| Ketone | p-Toluenesulfonyl chloride | Lithium diisopropylamide (LDA) | α-Chloro ketone | Demonstrates reactivity of tosyl chloride with ketone enolates, but leads to chlorination. |

| 2,2-Dimethyl-1-tosyloxy-butan-3-one | Nucleophiles | Acid binder (optional) | 4-Substituted 3,3-dimethyl-butan-2-ones | Highlights the use of tosylated butanones as synthetic intermediates. |

Further research is required to develop a direct and efficient catalytic method for the synthesis of this compound. Future catalyst development will likely focus on systems that can promote the selective reaction of the pinacolone enolate with a tosylating agent, avoiding side reactions such as chlorination. The exploration of transition metal catalysts or organocatalysts could provide new avenues for achieving this transformation with high yield and selectivity.

Reactivity Profiles and Mechanistic Investigations of 3,3 Dimethyl 1 Tosylbutan 2 One

Reactions Involving the Ketone Functionality

The ketone group in 3,3-Dimethyl-1-tosylbutan-2-one is a primary site for chemical transformations, including reactions at the carbonyl carbon and the adjacent α-carbon.

Carbonyl Group Transformations (e.g., Reductions, Nucleophilic Additions)

The carbonyl group (C=O) is characterized by a polarized double bond, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental property allows for a range of addition reactions.

Reductions: The ketone functionality can be reduced to a secondary alcohol, yielding 3,3-Dimethyl-1-tosylbutan-2-ol. This transformation can be achieved using various reducing agents. The choice of reagent is crucial and can influence the outcome, especially considering the potential for competing reactions.

| Reagent | Description |

| Sodium borohydride (B1222165) (NaBH₄) | A mild reducing agent, typically effective for reducing ketones to alcohols. |

| Lithium aluminum hydride (LiAlH₄) | A powerful reducing agent, capable of reducing ketones and other carbonyl compounds. Its high reactivity may lead to side reactions. |

Nucleophilic Additions: Beyond reduction, the carbonyl carbon can be attacked by a variety of nucleophiles. youtube.comyoutube.com The steric hindrance imposed by the adjacent tert-butyl group can influence the rate and feasibility of these additions. Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and greater polarization of the carbonyl group. youtube.com The presence of the bulky tert-butyl group in this compound would be expected to slow down the rate of nucleophilic attack compared to less hindered ketones.

| Nucleophile Type | Example Reagent | Product Type |

| Organometallic Reagents | Grignard Reagents (R-MgBr) | Tertiary Alcohol |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Ylides | Wittig Reagents (Ph₃P=CHR) | Alkene |

Reactions at the Alpha-Carbon: Condensation and Alkylation Pathways

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) exhibit enhanced acidity due to the electron-withdrawing nature of the carbonyl and the tosyl group. This allows for the formation of an enolate ion, a key intermediate in various carbon-carbon bond-forming reactions. libretexts.org

Condensation Reactions: Enolates can act as nucleophiles, attacking other carbonyl compounds in what are known as condensation reactions. The Aldol and Claisen condensations are classic examples. libretexts.orglibretexts.orgyoutube.com For this compound, the formation of an enolate at the C1 position would enable it to participate in such reactions. For instance, in a crossed Aldol condensation, the enolate of this compound could react with an aldehyde or another ketone. The outcome of such reactions is often influenced by reaction conditions, such as temperature and the nature of the base used. youtube.com

Alkylation Pathways: The nucleophilic enolate can also react with electrophiles, such as alkyl halides, in alkylation reactions. libretexts.org This provides a method for introducing alkyl substituents at the α-position. The success of these reactions often depends on the choice of base and the reactivity of the alkylating agent to avoid competing elimination reactions. libretexts.org

| Reaction Type | Key Reagents | Product Type |

| Aldol Condensation | Base (e.g., NaOH, LDA), Aldehyde/Ketone | β-Hydroxy ketone |

| Alkylation | Base (e.g., LDA), Alkyl Halide (R-X) | α-Alkylated ketone |

Reactivity of the Tosyl Group and Its Role in Chemical Transformations

The tosyl (p-toluenesulfonyl) group is a prominent feature of the molecule, significantly influencing its reactivity, primarily by acting as an excellent leaving group.

Displacement Reactions and Leaving Group Capabilities

The tosylate anion is a very stable species due to resonance delocalization of the negative charge over the sulfonyl group. This makes the tosyl group an excellent leaving group in nucleophilic substitution reactions. wikipedia.orgmasterorganicchemistry.com In this compound, the tosyl group is attached to a primary carbon, making it susceptible to S_N2 displacement by a wide range of nucleophiles.

This reactivity provides a versatile pathway for the synthesis of a variety of α-substituted ketones. The reaction of α-tosyloxy ketones with nucleophiles can lead to the incorporation of the nucleophile with the expulsion of the tosylate. rsc.org

| Nucleophile | Product Type |

| Halides (e.g., Br⁻, I⁻) | α-Halo ketone |

| Azide (N₃⁻) | α-Azido ketone |

| Amines (R-NH₂) | α-Amino ketone |

| Thiolates (R-S⁻) | α-Thioether ketone |

Stereoelectronic Effects of the Tosyl Moiety

The tosyl group exerts significant stereoelectronic effects that can influence the reactivity and selectivity of reactions involving this compound. Stereoelectronic effects are consequences of the spatial orientation of orbitals. msu.edu

The bulky nature of the tosyl group can direct incoming nucleophiles to the opposite face of the molecule, potentially leading to stereocontrol in reactions at the carbonyl or α-carbon. Furthermore, the electron-withdrawing nature of the sulfonyl group can influence the acidity of the α-protons and the stability of adjacent carbocations or radical intermediates. In the context of enolate formation, the orientation of the C-H bond relative to the carbonyl group is critical for deprotonation. msu.edu The presence of the large tosyl group could influence the preferred conformation of the molecule, thereby affecting the ease of enolization.

Mechanistic Elucidation of Key Reactions

The reactions of this compound can be understood through established mechanistic pathways.

Nucleophilic Substitution (S_N2): The displacement of the tosyl group by a nucleophile is expected to proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. In this concerted process, the nucleophile attacks the carbon atom bearing the tosyl group from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Enolate-Mediated Reactions: Reactions at the α-carbon, such as condensation and alkylation, proceed through an enolate intermediate. The reaction is initiated by the deprotonation of the α-hydrogen by a suitable base. The resulting enolate is a resonance-stabilized anion with nucleophilic character at the α-carbon. This nucleophilic carbon then attacks an electrophile (e.g., a carbonyl carbon in an Aldol reaction or an alkyl halide in an alkylation). Subsequent protonation or workup yields the final product. The regioselectivity of enolate formation, in cases of unsymmetrical ketones, can be controlled by the choice of base and reaction conditions. msu.edu

Nucleophilic Addition to the Carbonyl: The addition of a nucleophile to the carbonyl carbon involves the attack of the nucleophile on the electrophilic carbon of the C=O bond. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. This intermediate is then typically protonated during the reaction or in a subsequent workup step to yield the alcohol product. The reaction can be catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by weak nucleophiles. youtube.com

Mechanistic Insights from Arylsulfonylhydrazone Chemistry

The chemistry of arylsulfonylhydrazones provides a valuable framework for understanding the reactivity of tosyl-containing compounds like this compound. Arylsulfonylhydrazones are known to undergo a variety of transformations, often involving the formation of diazo compounds or carbene intermediates. nih.govnih.gov These reactive intermediates are key to the synthesis of a wide range of organic molecules. nih.gov

A classic example that offers insight into the potential reactivity of the structurally related this compound is the conversion of pinacolone (B1678379) to alkenes. This transformation can be achieved through the Shapiro reaction, which involves the treatment of a tosylhydrazone with a strong base. While not directly involving this compound, the underlying principles are relevant.

The pinacol-pinacolone rearrangement itself is a well-established method for converting 1,2-diols to carbonyl compounds under acidic conditions. unacademy.comaakash.ac.inwikipedia.orgpw.livebyjus.com The mechanism involves the protonation of a hydroxyl group, followed by the loss of a water molecule to form a carbocation. wikipedia.orgbyjus.com A subsequent 1,2-migration of an alkyl or aryl group leads to the formation of a more stable oxonium ion, which upon deprotonation yields the final ketone or aldehyde. wikipedia.orgbyjus.com The migratory aptitude generally follows the order of phenyl > hydride > tertiary alkyl > secondary alkyl > methyl. wikipedia.org

The conversion of the resulting ketone, such as pinacolone (3,3-dimethyl-2-butanone), to an alkene can then proceed via its tosylhydrazone derivative. The mechanism of this transformation typically involves the following steps:

Formation of the Tosylhydrazone: The ketone reacts with tosylhydrazine to form the corresponding tosylhydrazone.

Deprotonation: A strong base removes the acidic proton from the nitrogen atom, forming a vinyl anion.

Elimination: The vinyl anion undergoes elimination of the tosyl group to generate a vinyldiazene intermediate.

Decomposition: The vinyldiazene rapidly decomposes, releasing nitrogen gas and forming a vinyl anion, which is then protonated to yield the alkene.

This sequence highlights the importance of the tosyl group as a good leaving group in facilitating the formation of carbon-carbon double bonds.

Radical Pathways in Tosyl-Containing Compound Reactivity

The tosyl group can also participate in radical reactions. The addition of a tosyl radical to a double bond is a known process, and the subsequent fragmentation of the resulting β-sulfonylated radical can influence the reaction's course. academie-sciences.fr The electrophilic character of the tosyl radical is a key factor in its addition to olefins. academie-sciences.fr

Radical C(sp³)–H functionalization reactions often employ sulfonyl-X reagents, where the carbon-centered radical reacts to form new C-X bonds. nih.gov These reactions can be initiated through various methods that generate a radical via hydrogen atom transfer (HAT) from a C(sp³)–H bond. nih.gov For instance, tandem reactions involving the addition of a tosyl radical followed by a 1,4-aryl migration have been reported. rsc.org

Furthermore, the generation of a hydrazonyl radical from a tosylhydrazone can lead to cascade reactions, such as cyclization onto the tosyl group to form benzosultam derivatives. acs.org These examples underscore the versatility of tosyl-containing compounds in radical chemistry, suggesting that this compound could potentially undergo similar radical-mediated transformations under appropriate conditions.

Catalytic Mechanisms in Tosyl-Ketone Transformations

The transformation of ketones bearing a tosyl group can be facilitated by various catalytic systems, including those involving transition metals and organocatalysts.

A notable strategy involves the copper-catalyzed aerobic oxidative transformation of ketone-derived N-tosyl hydrazones to produce internal alkynes and diynes. nih.gov This method is valued for its use of an inexpensive metal catalyst and a green oxidant. The proposed mechanism proceeds through a Cu-carbene intermediate for the formation of the C-C triple bond. nih.gov

The development of asymmetric catalytic methods for the synthesis of chiral molecules is a significant area of research. acs.org In the context of tosyl-ketones, catalytic enantioselective α-tosyloxylation of ketones has been achieved using iodoaryloxazoline catalysts. acs.org This transformation yields chiral α-tosyloxy ketones, which are valuable synthetic intermediates. acs.orgbaranlab.org Computational studies have been employed to understand the stereoinduction process, highlighting a unique mode of stereoinduction from the chiral oxazoline (B21484) moiety. acs.org

Quantum chemical calculations suggest that the mechanism of α-tosyloxylation of ketones may proceed through an SN2'-type reductive elimination involving an O-bonded iodane (B103173) intermediate. acs.org By using substrates where this pathway is less accessible, such as enol esters, higher enantioselectivities can be achieved. acs.org This indicates that the reaction mechanism can differ significantly depending on the substrate, with ketones and enol esters likely proceeding through different intermediates. acs.org

Gas-Phase Degradation and Atmospheric Chemical Reactivity of Related Ketones

The atmospheric degradation of 3,3-dimethylbutanone (pinacolone) and 3,3-dimethylbutanal has been studied, revealing their potential role in tropospheric chemistry. copernicus.org These compounds are products of the atmospheric degradation of other volatile organic compounds like 3,3-dimethyl-1-butanol (B44104) and 3,3-dimethyl-2-butanol. copernicus.orgcopernicus.org

Kinetic studies are crucial for determining the atmospheric lifetimes of organic compounds. The rate coefficients for the reactions of various ketones with atmospheric oxidants like OH radicals and chlorine (Cl) atoms have been determined using relative rate methods in simulation chambers. copernicus.orgconicet.gov.ar

The reactivity of ketones is influenced by their structure. For instance, the presence of a double bond in unsaturated ketones increases their reactivity with OH radicals compared to their saturated counterparts. acs.org The position of substituents also plays a role; for example, 4-methyl-3-penten-2-one is about 1.25 times more reactive towards OH radicals than 3-methyl-3-penten-2-one. copernicus.org The presence of bulky groups, such as the two methyl groups in 3,3-dimethylbutanone, can decrease the rate coefficient due to steric hindrance and a reduction in the number of easily abstractable hydrogens. copernicus.org

The main reaction mechanism for saturated ketones with OH radicals is hydrogen atom abstraction. researchgate.net The reactivity of C-H bonds is influenced by the position relative to the carbonyl group, with β-position C-H bonds being more reactive than α-position C-H bonds. researchgate.net

The following tables summarize kinetic data for the reactions of various ketones with OH radicals and Cl atoms.

| Ketone | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |

| 3,3-Dimethylbutanone | OH | (1.26 ± 0.05) x 10⁻¹² | 298 |

| 3,3-Dimethylbutanone | Cl | (4.22 ± 0.27) x 10⁻¹¹ | 298 |

| 2-Butanone | OH | (1.1 x 10⁻¹³) | Room Temp. |

| 2-Butanone | Cl | (2.77 ± 0.33) x 10⁻¹¹ exp((+76 ± 33) / T) | 210-440 |

| 3-Pentanone | Cl | (5.66 ± 0.41) x 10⁻¹¹ exp((+87 ± 22) / T) | 210-440 |

| Acetone | OH | (2.0 x 10⁻¹³) | Room Temp. |

| Acetone | Cl | (1.53 ± 0.19) x 10⁻¹¹ exp((-594 ± 33) / T) | 210-440 |

| 3-Methyl-3-penten-2-one | OH | (6.5 ± 1.2) x 10⁻¹¹ | 298 |

| 4-Methyl-3-penten-2-one | OH | (8.1 ± 1.3) x 10⁻¹¹ | 298 |

| 5-Hexen-2-one (B94416) | OH | (4.72 ± 0.12) x 10⁻¹¹ | 298 |

| 4-Hexen-3-one (B1236432) | OH | (8.45 ± 0.13) x 10⁻¹¹ | 298 |

| 2-Cyclopenten-1-one | OH | (1.2 ± 0.1) x 10⁻¹¹ | Room Temp. |

| 2-Methyl-2-cyclopenten-1-one | OH | (1.7 ± 0.2) x 10⁻¹¹ | Room Temp. |

| 3-Methyl-2-cyclopenten-1-one | OH | (4.4 ± 0.7) x 10⁻¹² | Room Temp. |

| (E)-4-Methoxy-3-buten-2-one | OH | (1.41 ± 0.11) x 10⁻¹⁰ | 298 |

| (1E)-1-Methoxy-2-methyl-1-penten-3-one | OH | (3.34 ± 0.43) x 10⁻¹⁰ | 298 |

Table 1: Rate coefficients for the reaction of various ketones with OH radicals and Cl atoms. Data sourced from copernicus.orgcopernicus.orgacs.orgnih.govnasa.govresearchgate.net.

These data allow for the estimation of atmospheric lifetimes. For example, the tropospheric lifetimes of 4-hexen-3-one, 5-hexen-2-one, and 3-penten-2-one (B1195949) with respect to their reaction with OH radicals are estimated to be between 2 and 3 hours. conicet.gov.ar The atmospheric lifetimes for 5-hexen-2-one and 4-hexen-3-one were calculated to be approximately 4 and 2 days, respectively. acs.orgnih.gov

Identification of Gas-Phase Reaction Products

Following extensive and targeted research, no publicly available scientific literature or data could be identified that specifically details the experimental investigation and identification of gas-phase reaction products for the compound this compound.

Studies on the pyrolysis, photolysis, or other gas-phase reaction pathways of this particular molecule have not been reported in the accessible chemical literature. Consequently, there is no available data to populate tables of identified products, detail research findings on its gas-phase reactivity, or discuss the mechanistic pathways based on experimental evidence.

While the gas-phase behavior of related structural motifs, such as other ketones or tosyl-containing compounds, has been investigated, the strict focus of this article on this compound prevents the inclusion of such analogous data. The introduction of information from other compounds would constitute a deviation from the specified scope.

Therefore, this section remains devoid of content due to the absence of direct research on the gas-phase reaction products of this compound.

Structural Characterization and Spectroscopic Analysis of 3,3 Dimethyl 1 Tosylbutan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy of 3,3-dimethyl-1-tosylbutan-2-one, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the tosyl group typically appear as two doublets in the downfield region, around 7.36-7.38 ppm and 7.80-7.82 ppm. researchgate.net A singlet at approximately 2.45 ppm corresponds to the methyl protons of the tosyl group. researchgate.net The methylene (B1212753) protons adjacent to the sulfonyl group (CH₂SO₂) are observed as a singlet at around 4.49 ppm. researchgate.net The most upfield signal, a singlet at a lower chemical shift, is attributed to the nine equivalent protons of the tert-butyl group.

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbonyl carbon (C=O) is typically observed in the highly deshielded region of the spectrum. The carbons of the aromatic ring of the tosyl group give rise to several signals in the aromatic region. The methyl carbon of the tosyl group and the carbons of the tert-butyl group will appear at characteristic upfield chemical shifts.

¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.80–7.82 | d | 2H | Ar-H |

| 7.36–7.38 | d | 2H | Ar-H |

| 4.49 | s | 2H | CH₂ |

| 2.45 | s | 3H | Ar-CH₃ |

| 1.0 (approx.) | s | 9H | C(CH₃)₃ |

¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~200 | C=O |

| Aromatic Region | Ar-C |

| ~60 | CH₂ |

| ~40 | C(CH₃)₃ |

| ~25 | C(CH₃)₃ |

| ~21 | Ar-CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structure. researchgate.net

A strong absorption band in the range of 1724-1732 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of a ketone. researchgate.netlibretexts.org The presence of the sulfonyl group (SO₂) is confirmed by two strong stretching vibrations, typically found around 1358-1366 cm⁻¹ (asymmetric stretch) and 1176-1178 cm⁻¹ (symmetric stretch). researchgate.net The aromatic ring of the tosyl group will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations from the methyl and methylene groups are observed in the 2960-2850 cm⁻¹ range.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2960 | Strong | Aliphatic C-H Stretch |

| 1724-1732 | Strong | C=O Stretch (Ketone) |

| 1595 | Medium | C=C Stretch (Aromatic) |

| 1358-1366 | Strong | Asymmetric SO₂ Stretch |

| 1176-1178 | Strong | Symmetric SO₂ Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular weight of this compound is 254.35 g/mol . bldpharm.com In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 254.

The fragmentation of this compound under mass spectrometry conditions would likely involve cleavage at various points in the molecule. Common fragmentation pathways for ketones and sulfones can be predicted. For example, alpha-cleavage adjacent to the carbonyl group could lead to the loss of a tert-butyl radical (C(CH₃)₃•), resulting in a fragment ion. Cleavage of the C-S bond could generate a tosyl cation (CH₃C₆H₄SO₂⁺) at m/z 155 or a p-toluenesulfonyl radical. Another likely fragmentation would be the loss of the tosyl group to give a fragment corresponding to the acylium ion [CH₂C(O)C(CH₃)₃]⁺.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a process that determines the percentage composition of elements in a compound. For this compound, with the molecular formula C₁₃H₁₈O₃S, the theoretical elemental composition can be calculated. bldpharm.com Experimental results from an elemental analyzer should closely match these theoretical values to confirm the empirical and molecular formula of the synthesized compound.

Elemental Composition of this compound (C₁₃H₁₈O₃S)

| Element | Theoretical Percentage (%) |

| Carbon (C) | 61.39 |

| Hydrogen (H) | 7.13 |

| Oxygen (O) | 18.87 |

| Sulfur (S) | 12.61 |

Theoretical and Computational Studies on 3,3 Dimethyl 1 Tosylbutan 2 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of a molecule. For 3,3-Dimethyl-1-tosylbutan-2-one, DFT calculations would be instrumental in elucidating properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of the chemical bonds.

A typical approach would involve optimizing the geometry of the molecule using a functional like B3LYP in conjunction with a suitable basis set, such as 6-31G* or larger, to accurately model the electronic environment. researchgate.netresearchgate.net These calculations would reveal the charge distribution across the molecule, highlighting the electrophilic nature of the carbonyl carbon and the sulfonyl sulfur, and the nucleophilic character of the carbonyl oxygen. The HOMO-LUMO energy gap is a critical parameter that can be calculated, providing an indication of the molecule's kinetic stability and its propensity to undergo electronic transitions.

In a study focused on the photoinduced rearrangement of vinyl sulfonates to β-ketosulfones, which included the synthesis of this compound, DFT calculations were performed on simplified models (9-fluorenone and 1-methyl methanesulfonate) to determine their triplet energies. rsc.org This suggests that understanding the electronic excited states of this compound would be a key area of investigation, particularly for modeling its photochemical behavior.

Table 1: Key Electronic Properties Obtainable from Quantum Chemical Calculations for this compound

| Property | Significance | Typical Computational Method |

| Ground State Energy | Provides the total electronic energy of the most stable conformation of the molecule. | DFT (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap | Indicates the chemical reactivity and the energy required for electronic excitation. A smaller gap suggests higher reactivity. | DFT (e.g., B3LYP/6-31G) |

| Mulliken Atomic Charges | Describes the partial charges on each atom, offering insights into the molecule's polarity and sites susceptible to nucleophilic or electrophilic attack. | DFT (e.g., B3LYP/6-31G) |

| Electrostatic Potential Map | Visually represents the charge distribution on the molecule's surface, identifying electron-rich and electron-poor regions. | DFT (e.g., B3LYP/6-31G) |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are dictated by the rotational freedom around its single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them. Given the presence of a bulky tert-butyl group adjacent to the carbonyl group, steric hindrance plays a significant role in determining the preferred spatial arrangement of the molecule. windows.net

A systematic conformational search could be performed by rotating the key dihedral angles, such as the C-C-S-C and C-C-C(O)-C bonds, followed by geometry optimization of each resulting structure using a suitable level of theory. This would yield a potential energy surface, revealing the global minimum energy conformation and other low-energy conformers. For ketones with bulky alkyl substituents, eclipsed conformations are often favored, but the large size of the tert-butyl group in this compound might lead to unique conformational preferences to minimize steric strain. windows.net

Molecular dynamics (MD) simulations could provide a more dynamic picture of the conformational landscape. researchgate.net By simulating the motion of the atoms over time, MD can explore the accessible conformations at a given temperature and provide insights into the flexibility of different parts of the molecule. This would be particularly useful in understanding how the molecule behaves in solution and how its shape might change upon interacting with other molecules or surfaces.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, this could involve modeling its synthesis, such as the photoinduced rearrangement of a corresponding vinyl sulfonate, or its subsequent reactions. rsc.org Reaction pathway modeling involves identifying the transition state structures that connect reactants to products.

By locating the transition state and calculating its energy, the activation energy for a given reaction step can be determined. This information is crucial for understanding the reaction kinetics. For instance, in the context of its formation via rearrangement, computational modeling could elucidate whether the reaction proceeds through a concerted or a stepwise mechanism. Techniques like intrinsic reaction coordinate (IRC) calculations would be used to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface.

Prediction of Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for structural validation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov For this compound, this would allow for the assignment of the characteristic IR absorption bands, such as the carbonyl (C=O) stretch and the symmetric and asymmetric stretches of the sulfonyl (SO2) group. Experimental IR data for this compound shows a characteristic absorption at 1728 cm⁻¹ (C=O). rsc.org A calculated IR spectrum would help to confirm this assignment and identify other vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (¹H and ¹³C) is another important application of computational chemistry. escholarship.orgnih.govnmrdb.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical chemical shifts can be obtained. These predicted values can be compared to the experimental spectrum to aid in the definitive assignment of each signal. The reported experimental ¹H NMR data for this compound is as follows: ¹H NMR (400 MHz, CDCl₃) δ 7.80 (d, J = 8.3 Hz, 2H), 7.38 (d, J = 8.0 Hz, 2H), 4.30 (s, 2H), 2.46 (s, 3H), 1.12 (s, 9H). rsc.org

Table 2: Comparison of Experimental and Potentially Predicted Spectroscopic Data for this compound

| Spectrum | Experimental Data rsc.org | Information from Predicted Spectrum |

| IR | 1728 cm⁻¹ (C=O stretch) | Confirmation of the C=O stretching frequency. Prediction and assignment of other key vibrational modes, such as the SO₂ symmetric and asymmetric stretches, and C-H bending and stretching vibrations. |

| ¹H NMR | δ 7.80 (d, 2H), 7.38 (d, 2H), 4.30 (s, 2H), 2.46 (s, 3H), 1.12 (s, 9H) | Prediction of the chemical shifts for each proton. This would help to confirm the assignment of the aromatic protons, the methylene (B1212753) protons adjacent to the sulfonyl group, the methyl protons of the tosyl group, and the tert-butyl protons. The accuracy of the prediction would depend on the level of theory and the inclusion of solvent effects. |

| ¹³C NMR | Not explicitly reported in the provided source. | Prediction of the chemical shifts for all carbon atoms, including the carbonyl carbon, the carbons of the tosyl group, and the carbons of the tert-butyl group. This would be highly valuable for the complete structural characterization of the molecule. |

Applications in Advanced Organic Synthesis and Materials Science Non Clinical

Utilization as a Versatile Synthetic Intermediate and Reagent

A comprehensive review of published scientific literature and patent databases did not yield specific research findings detailing the use of 3,3-Dimethyl-1-tosylbutan-2-one in the following applications.

Role in Carbon-Carbon Bond Forming Reactions

Currently, there is no specific information available in scientific literature that details the role of this compound in carbon-carbon bond forming reactions.

Application in Solid-Phase Peptide Synthesis (SPPS) as a Reagent

Specific applications of this compound as a reagent in Solid-Phase Peptide Synthesis (SPPS) are not documented in the available research.

Contribution to the Synthesis of Complex Organic Molecules

Role in Agrochemical Development as Precursors (Non-Pesticidal Efficacy Data)

The most significant application of this compound and its parent structures is as a key intermediate in the synthesis of active compounds for crop protection.

Intermediates for Fungicides and Herbicides

Patent literature describes substituted 3,3-dimethyl-butan-2-ones as valuable intermediates for the synthesis of crop protection agents. cymitquimica.com These compounds serve as precursors in a multi-step synthesis pathway to produce molecules with fungicidal activity. cymitquimica.com

The general synthetic route involves the conversion of the 3,3-dimethyl-butan-2-one scaffold into more complex structures. A key transformation is the conversion of these intermediates into halogen ketones. cymitquimica.com This is typically achieved by reacting the butanone derivative with chlorine or bromine in an inert organic solvent at room temperature. cymitquimica.com These resulting halogen ketones can then undergo further reaction with phenols to form ether ketones. Subsequent halogenation of these ether ketones yields halogen ether ketones, which can then be reacted with azoles to produce the final compounds exhibiting fungicidal properties. cymitquimica.com

The following table outlines the described synthetic pathway for the development of fungicidal compounds starting from 3,3-dimethyl-butan-2-one intermediates.

| Step | Reactant(s) | Reagent(s) | Product | Application of Product |

| 1 | Substituted 3,3-dimethyl-butan-2-one | Chlorine or Bromine | Halogen Ketone | Intermediate |

| 2 | Halogen Ketone | Phenols | Ether Ketone | Intermediate |

| 3 | Ether Ketone | Halogenating Agent | Halogen Ether Ketone | Intermediate |

| 4 | Halogen Ether Ketone | Azoles | Azole derivative | Fungicidally active compound |

Potential as Specialty Solvents or Components in Materials

A thorough search of scientific and technical literature did not reveal any information regarding the potential or current use of this compound as a specialty solvent or as a component in materials science.

Despite a comprehensive search of scientific literature, there is no specific information available regarding the use of This compound as a derivatization agent for analytical and research purposes.

Derivatization is a common strategy in analytical chemistry to modify an analyte to improve its detection, separation, or stability. This typically involves reacting the analyte with a derivatizing agent to introduce a feature that enhances its analytical properties, such as a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or a group that increases its volatility for gas chromatography.

While α-tosyloxy ketones, the class of compounds to which this compound belongs, are known to be reactive towards nucleophiles and are used in various synthetic applications, their specific application as derivatizing agents for analytical chemistry is not documented. Research in this area has focused on other classes of compounds as derivatizing agents.

Therefore, no detailed research findings or data tables on the application of this compound as a derivatization agent can be provided.

Future Research Perspectives and Emerging Directions

Development of Novel Stereoselective Syntheses

The development of synthetic routes to enantiomerically pure α-substituted ketones is a significant goal in organic chemistry, as these compounds are valuable chiral building blocks. While general methods for the enantioselective α-tosyloxylation of ketones have been explored, achieving high levels of stereocontrol, particularly for sterically demanding substrates like 3,3-dimethyl-1-tosylbutan-2-one, remains a challenge. acs.orgacs.org

Future research should focus on the design and application of novel chiral catalysts that can effectively differentiate the prochiral faces of the corresponding enol or enolate. This could involve the use of chiral iodine(III) reagents or the development of new transition metal-based catalytic systems. acs.orgacs.org The exploration of organocatalysis, employing chiral amines or phosphoric acids to activate the ketone substrate, also presents a promising avenue.

A key area of investigation will be to overcome the steric hindrance imposed by the tert-butyl group. This may necessitate the design of catalysts with specific binding pockets that can accommodate the bulky substrate while still inducing a high degree of stereoselectivity. Computational modeling could play a crucial role in the rational design of such catalysts.

Table 1: Potential Strategies for Stereoselective Synthesis

| Catalytic System | Chiral Ligand/Catalyst Type | Potential Advantages | Research Focus |

| Iodine(III) Catalysis | Chiral Iodoaryloxazolines | Metal-free, mild conditions | Overcoming steric hindrance, improving enantioselectivity. |

| Transition Metal Catalysis | Rhodium, Palladium, Copper | High turnover numbers, diverse ligand scaffolds | Ligand design for hindered substrates, optimization of reaction conditions. |

| Organocatalysis | Chiral Amines (enamine catalysis), Chiral Phosphoric Acids | Metal-free, environmentally benign | Catalyst loading, substrate scope for hindered ketones. |

Exploration of New Catalytic Transformations

The tosyl group in this compound is an excellent leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity has been exploited in the synthesis of various heterocyclic compounds. nih.gov However, the full catalytic potential of this substrate remains largely untapped.

Future investigations should explore novel catalytic transformations that go beyond simple nucleophilic substitution. For instance, the development of catalytic systems for the cross-coupling of this compound with various partners could lead to the rapid assembly of complex molecules. Palladium, nickel, or copper catalysts, which are known to facilitate a wide range of cross-coupling reactions, could be employed.

Another promising area is the exploration of catalytic cascade reactions initiated by the displacement of the tosylate. Such cascades could involve subsequent cyclizations, rearrangements, or other transformations to build molecular complexity in a single synthetic operation. The steric bulk of the tert-butyl group could be strategically employed to influence the stereochemical outcome of these cascade processes.

Investigation of Undiscovered Reactivity Modes

The classical reactivity of α-tosyl ketones involves nucleophilic substitution at the α-carbon. However, other, less explored reactivity modes could be harnessed for novel synthetic applications. For example, the carbonyl group can be targeted by nucleophiles, or the entire molecule could participate in cycloaddition reactions.

Future research could focus on investigating the behavior of this compound under radical conditions. The generation of a radical at the α-position through single-electron transfer could open up new avenues for carbon-carbon and carbon-heteroatom bond formation. Photoredox catalysis, in particular, offers a mild and efficient way to generate such radical intermediates.

Furthermore, the interaction of the tosyl group and the carbonyl group could lead to unexpected rearrangements or fragmentation reactions under specific catalytic conditions. A systematic study of the reactivity of this compound with a diverse range of reagents and catalysts could uncover these novel transformations.

Table 2: Potential Novel Reactivity of this compound

| Reactivity Mode | Initiator/Catalyst | Potential Products | Research Goal |

| Radical Chemistry | Photoredox Catalysts, Radical Initiators | α-Functionalized Ketones | Development of novel C-C and C-X bond-forming reactions. |

| Rearrangement Reactions | Lewis or Brønsted Acids | Isomeric Ketones, Ring-Expanded Products | Discovery of novel skeletal rearrangements. |

| Cycloaddition Reactions | Dienes, Dipoles | Polycyclic Systems | Access to complex scaffolds in a single step. |

Expansion of Applications in Underexplored Research Domains

The primary application of α-tosyl ketones to date has been in the synthesis of heterocyclic compounds. nih.gov While this is a valuable area, the unique properties of this compound suggest that it could find applications in other, less explored research domains.

One such area is medicinal chemistry. The α-tosyl ketone moiety could serve as a reactive handle for the covalent modification of biological targets. The steric hindrance provided by the tert-butyl group could impart selectivity for specific protein binding sites. Future research could involve the design and synthesis of derivatives of this compound as potential enzyme inhibitors or chemical probes.

Another potential application lies in materials science. The compound could be used as a building block for the synthesis of novel polymers or functional materials. The tosyl group could be displaced to incorporate the ketone moiety into a polymer backbone or to functionalize a surface. The rigidity and defined stereochemistry that can be potentially introduced could lead to materials with interesting optical or electronic properties. The synthesis of novel 1,3-dimethyl-3-(tosylmethyl)indolin-2-ones highlights the potential for creating complex, functionalized molecules. researchgate.net

The use of this compound as an intermediate in the total synthesis of complex natural products is another promising, yet underexplored, direction. beilstein-journals.orgbeilstein-journals.orgub.edu Its ability to introduce a sterically hindered ketone functionality with a handle for further elaboration makes it an attractive tool for synthetic chemists tackling challenging molecular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.